2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound “2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including anti-tubercular, protein inhibitory actions involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to the corresponding secondary alcohol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1D and 2D NMR 1H-1H, 1H-13C and 1H-15N-NMR spectroscopy and by elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alkylation and reduction . The S-alkylation was performed using cesium carbonate as an alkaline base, and the reduction of the ketone group was carried out with sodium borohydride .Properties
IUPAC Name |
2-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-4-21-12-8-9-19(2)26(21)28-25(32)18-34-27-30-29-24(17-20-10-6-5-7-11-20)31(27)22-13-15-23(33-3)16-14-22/h5-16H,4,17-18H2,1-3H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWJDCRGEXMDPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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